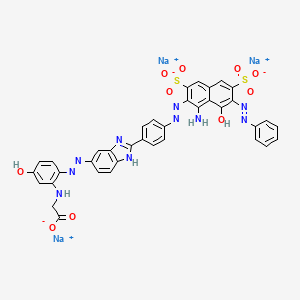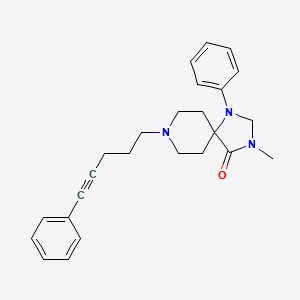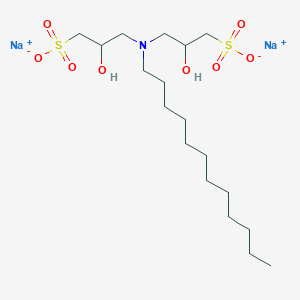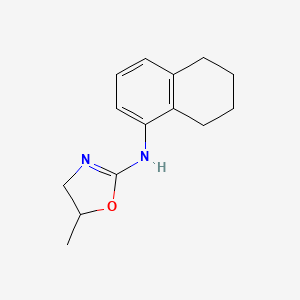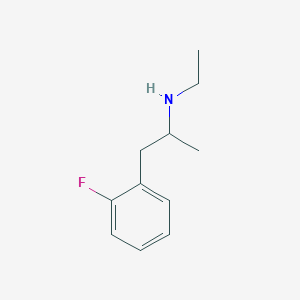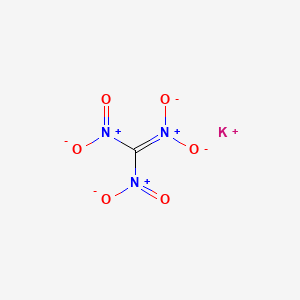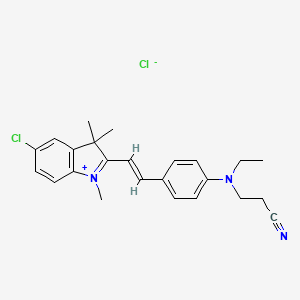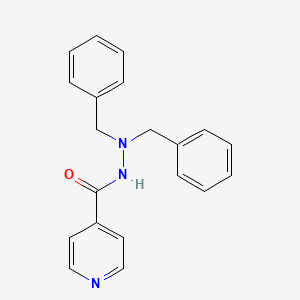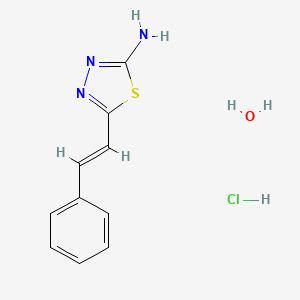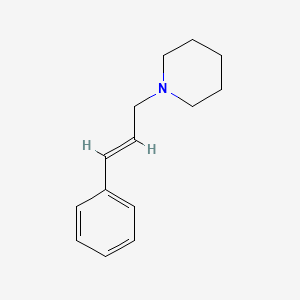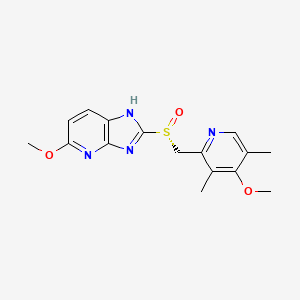
Tenatoprazole, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenatoprazole, ®- is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as gastroesophageal reflux disease and peptic ulcers . It is an imidazopyridine derivative, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole, ®- has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tenatoprazole, ®- involves multiple steps, starting from the appropriate pyridine and imidazole derivatives. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3,5-dimethylpyridine, is reacted with methanol in the presence of a base to form 2-methoxy-3,5-dimethylpyridine.
Formation of the Imidazole Derivative: The imidazole ring is synthesized by reacting 2-mercaptoimidazole with formaldehyde and a suitable amine.
Coupling Reaction: The pyridine and imidazole derivatives are then coupled through a sulfoxidation reaction to form Tenatoprazole, ®-.
Industrial Production Methods
Industrial production of Tenatoprazole, ®- involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions
Tenatoprazole, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of Tenatoprazole, ®- can lead to the formation of tenatoprazole sulfide.
Substitution: Various substitution reactions can occur on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Tenatoprazole sulfone.
Reduction: Tenatoprazole sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
Tenatoprazole, ®- exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, Tenatoprazole, ®- effectively reduces the secretion of gastric acid, providing relief from acid-related disorders . The binding is irreversible, leading to prolonged acid suppression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Tenatoprazole, ®- is unique due to its imidazopyridine structure, which provides a longer half-life compared to other proton pump inhibitors . This allows for more sustained acid suppression and potentially improved therapeutic outcomes . Additionally, its distinct metabolic pathway involving cytochrome P450 enzymes CYP2C19 and CYP3A4 further differentiates it from other proton pump inhibitors .
Propriétés
Numéro CAS |
705969-00-2 |
|---|---|
Formule moléculaire |
C16H18N4O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
Clé InChI |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
SMILES isomérique |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


